molecular formula C24H29BrN2O9 B5147808 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

Cat. No. B5147808
M. Wt: 569.4 g/mol
InChI Key: MFPHBWKNAUQJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate, also known as BZP-TM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate acts as a partial agonist for serotonin, dopamine, and norepinephrine receptors, leading to the activation of various downstream signaling pathways. It has been shown to increase the release of monoamine neurotransmitters and inhibit their reuptake, leading to increased synaptic transmission and altered neuronal activity. 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate also exhibits antioxidant properties and has been shown to scavenge reactive oxygen species, leading to decreased oxidative stress and neuroinflammation.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered sleep-wake cycles. It has also been shown to modulate various neurotransmitter systems, leading to altered mood, cognition, and behavior. 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to exhibit low toxicity and is generally well-tolerated in animal models, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate offers several advantages for lab experiments, including its high purity and yield, well-defined chemical structure, and low toxicity. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges for its use in certain experimental settings. Careful consideration of experimental design and appropriate controls are necessary to ensure accurate and reliable results.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate, including further investigation of its potential as a therapeutic agent for various neuropsychiatric disorders, exploration of its use as a fluorescent probe and photosensitizer, and elucidation of its mechanism of action at the molecular level. Furthermore, the development of more efficient and scalable synthesis methods and the optimization of its pharmacokinetic properties may further enhance its potential for clinical use.
Conclusion
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel chemical compound with significant potential for various scientific applications. Its well-defined chemical structure, low toxicity, and promising pharmacological properties make it a promising candidate for further research. Further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications may lead to the development of new treatments for various neuropsychiatric disorders.

Synthesis Methods

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzyl chloride with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with piperazine and oxalic acid to obtain 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in its oxalate salt form. The synthesis method has been optimized to yield high purity and yield of 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate, making it suitable for various scientific applications.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. It has been shown to exhibit significant binding affinity for serotonin, dopamine, and norepinephrine receptors, making it a potential candidate for the treatment of various neuropsychiatric disorders. 1-(5-bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-6-5-17(23)11-16(18)14-24-7-9-25(10-8-24)22(26)15-12-19(28-2)21(30-4)20(13-15)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHBWKNAUQJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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